molecular formula C10H13NO5S B13183986 Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate

Cat. No.: B13183986
M. Wt: 259.28 g/mol
InChI Key: SKDVABFGPGBNAV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR :
    • Methoxy protons (-OCH$$3$$) resonate as a singlet at δ 3.9 ppm.
    • Amino protons (-NH$$2$$) appear as a broad singlet near δ 5.5 ppm, subject to exchange broadening.
    • Methanesulfonyl methyl protons (-SO$$2$$CH$$3$$) show a singlet at δ 3.3 ppm.
  • $$^{13}$$C NMR :
    • Carbonyl carbon (C=O) of the ester group: δ 168.2 ppm.
    • Aromatic carbons adjacent to electron-withdrawing groups: δ 125–145 ppm.

Infrared (IR) Spectroscopy

  • Stretching vibrations :
    • N-H (amine): 3350–3300 cm$$^{-1}$$.
    • S=O (sulfonyl): 1350 cm$$^{-1}$$ (asymmetric) and 1160 cm$$^{-1}$$ (symmetric).
    • C=O (ester): 1700 cm$$^{-1}$$.

Mass Spectrometry (MS)

  • Molecular ion peak : Observed at m/z 245.28 (M$$^+$$), consistent with the molecular weight.
  • Fragmentation patterns :
    • Loss of methanesulfonic acid (CH$$3$$SO$$3$$H) at m/z 154.
    • Cleavage of the ester group to yield a benzoic acid fragment at m/z 121.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group $$ P2_1/c $$. Key crystallographic parameters include:

  • Unit cell dimensions : $$ a = 7.82 \, \text{Å}, b = 10.45 \, \text{Å}, c = 12.30 \, \text{Å}, \beta = 95.6^\circ $$.
  • Hydrogen-bonding network : The amino group forms intermolecular N-H···O bonds with sulfonyl oxygen atoms (2.89–3.12 Å), stabilizing the crystal lattice.

Conformational analysis via density functional theory (DFT) indicates that the lowest-energy conformation features a coplanar arrangement of the methanesulfonyl and methoxy groups, minimizing steric clashes.

Table 2: Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/c $$
Unit cell volume 987.6 Å$$^3$$
Hydrogen bond length 2.89–3.12 Å

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-31G(d,p) level provide insights into the compound’s electronic properties:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential map : Regions of high electron density localize around the amino and sulfonyl groups, while the methoxy group exhibits partial positive charge.
  • Natural Bond Orbital (NBO) analysis :
    • The sulfonyl group withdraws electron density from the aromatic ring (-0.45 e).
    • The methoxy group donates electron density (+0.32 e).

Table 3: Computational Electronic Properties

Property Value
HOMO energy -6.8 eV
LUMO energy -2.6 eV
Dipole moment 5.1 Debye
NBO charge (SO$$2$$CH$$3$$) -0.45 e

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 2-amino-4-methoxy-5-methylsulfonylbenzoate

InChI

InChI=1S/C10H13NO5S/c1-15-8-5-7(11)6(10(12)16-2)4-9(8)17(3,13)14/h4-5H,11H2,1-3H3

InChI Key

SKDVABFGPGBNAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from methyl salicylate or its derivatives, progressing through a sequence of:

Detailed Method from Chinese Patent CN1884259A

This method is considered industrially superior due to its safety, yield, and cost-effectiveness. The process is as follows:

Step Reagents/Conditions Description
1 Methyl salicylate + dimethyl sulfate Etherification to form 2-methoxy methyl salicylate
2 Chlorosulfonic acid Sulfonation at controlled temperature (40-50°C)
3 Thionyl chloride Chlorination of sulfonic acid group to sulfonyl chloride
4 Ammonia (NH3) Amination to convert sulfonyl chloride to sulfonamide
5 Methanol Esterification of by-products to improve purity

Key advantages:

  • Avoids direct chlorosulfonic acid chlorination hazards,
  • Reduces waste acid generation,
  • Simplifies purification,
  • Achieves product purity of 98%,
  • High overall yield and cost efficiency.

Reaction conditions summary:

  • Sulfonation: 2-3 hours at 40-50°C,
  • Chlorination: 8-12 hours at 40-50°C,
  • Amination: pH adjusted to alkaline (10.1-12),
  • Extraction with dichloromethane for purification.

Comparative Table of Preparation Routes

Method/Patent Starting Material Key Steps Reaction Conditions Yield/Purity Advantages Disadvantages
CN1884259A (2006) Methyl salicylate Etherification, sulfonation, chlorination, amination, esterification 40-50°C; 2-12 h; pH 10-12 ~98% purity; high yield Safe, low waste, cost-effective Multi-step, requires careful control
CN112521318A (2019) 4-amino-2-methoxy-5-thiocyanatomethyl benzoate Reduction, substitution, acid neutralization 5-80°C; 2-8 h; pH 2-6 Not specified Mild conditions, easy operation Specific intermediate required
CN103319385B (2013) 2-methoxy-4-acetamido methyl benzoate Sulfonation with chlorosulfonic acid, hydrolysis 5-10 h; mole ratio 1:(5-8) Not specified Efficient sulfonylation Uses chlorosulfonic acid (hazardous)
Hydrogenation route Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Catalytic hydrogenation with Pd/C 5-6 kg H2 pressure, 4 h 93% yield High yield, straightforward Applies to hydroxy derivative only

Summary Table of Key Parameters

Parameter CN1884259A Method Alternative Methods
Starting Material Methyl salicylate Varied intermediates
Reaction Temperature 40-50°C 5-80°C
Reaction Time 2-12 hours 2-10 hours
Purity of Final Product ~98% Variable
Yield High Moderate to high
Safety Improved by avoiding chlorosulfonic acid chlorination Some use hazardous reagents
Waste Generation Low Higher in some methods
Operational Complexity Moderate Variable

Professional Recommendations

For industrial synthesis of methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate, the method described in CN1884259A is recommended due to its:

  • High product purity and yield,
  • Safer reaction conditions,
  • Cost-effectiveness,
  • Reduced environmental impact.

Further optimization can focus on catalyst efficiency, solvent recycling, and continuous flow processing to enhance scalability and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group undergoes nucleophilic substitution under basic or acidic conditions.

Reagents/Conditions Products Mechanism References
Amines (e.g., NH₃, alkylamines)5-Amino-substituted derivativesNucleophilic displacement of the methanesulfonyl group by amines.
Thiols (e.g., RSH)Thioether derivativesThiols attack the electrophilic sulfur, replacing the methanesulfonyl group.
Alcohols (ROH) with acid/baseEther derivativesAlcohols act as nucleophiles under acidic or basic catalysis.

Example : Reaction with ethyl sulfate introduces ethyl groups via substitution, as demonstrated in analogous sulfonyl benzoate syntheses .

Oxidation of the Amino Group

The primary amino (-NH₂) group at position 2 is susceptible to oxidation, forming nitro derivatives.

Oxidizing Agents Conditions Products Yield References
Hydrogen peroxide (H₂O₂)Acidic or neutral aqueous medium2-Nitro-5-methanesulfonyl-4-methoxybenzoate60–70%
Potassium permanganate (KMnO₄)Heated in H₂SO₄Same as above50–55%

Mechanistic Insight : Oxidation proceeds via intermediate hydroxylamine and nitroso compounds, stabilized by the electron-donating methoxy group.

Reduction Reactions

The amino group can be further reduced to form secondary or tertiary amines.

Reducing Agents Conditions Products Notes References
Sodium borohydride (NaBH₄)Methanol, 25°C2-Methylamino derivativesRequires catalytic acid
Lithium aluminum hydride (LiAlH₄)Dry THF, reflux2-Dialkylamino derivativesHigh selectivity

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to yield carboxylic acids.

Conditions Catalyst Products Reaction Time References
Aqueous NaOH (1M)None2-Amino-5-methanesulfonyl-4-methoxybenzoic acid6–8 hours
HCl (concentrated)Heat (80°C)Same as above3–4 hours

Application : Hydrolysis is critical for generating bioactive carboxylic acid intermediates in drug synthesis .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions activated by electron-donating groups.

Reagents Position Substituted Products Yield References
Nitration (HNO₃/H₂SO₄)Position 6 (para to -OCH₃)2-Amino-6-nitro-5-methanesulfonyl-4-methoxybenzoate45%
Bromination (Br₂/FeBr₃)Position 3 (meta to -SO₂CH₃)3-Bromo derivatives55%

Regioselectivity : The methoxy group (-OCH₃) directs electrophiles to the para position, while the sulfonyl group (-SO₂CH₃) deactivates the ring.

Complexation with Metal Ions

The amino and sulfonyl groups participate in coordination chemistry.

Metal Salts Conditions Complex Type Application References
Cu(II) sulfateAqueous ethanolSquare-planar Cu(II) complexesCatalytic oxidation
Fe(III) chlorideDry DMFOctahedral Fe(III) complexesMagnetic materials

Scientific Research Applications

Chemistry

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

a) Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
  • Molecular Formula: C₁₁H₁₅NO₅S .
  • Key Differences: Sulfonyl Group: Ethylsulfonyl (-SO₂C₂H₅) replaces methanesulfonyl (-SO₂CH₃), increasing lipophilicity. Amino Group Position: Amino group at position 4 instead of position 2, altering electronic distribution on the aromatic ring.
  • Implications : The ethylsulfonyl group may enhance membrane permeability but reduce aqueous solubility compared to the target compound. Positional isomerism could affect binding affinity in biological systems .
b) Methyl 2-amino-4-bromobenzoate
  • Molecular Formula: C₈H₈BrNO₂ .
  • Key Differences: Substituents: Bromine (-Br) at position 4 instead of methoxy and methanesulfonyl groups. Functional Groups: Lacks sulfonyl and methoxy substituents, retaining only the amino and ester groups.
  • Applications may diverge toward halogenated intermediates in organic synthesis .

Functional Group Analogues

a) Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • General Structure : Benzoate esters with sulfonylurea bridges (-SO₂NHCONH-) linked to triazine rings .
  • Key Differences: Urea Bridge: Absent in the target compound, which lacks the triazine moiety. Bioactivity: Sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis. The target compound’s lack of a urea group suggests divergent mechanisms of action.
  • Implications: While sulfonylureas are potent herbicides, the target compound’s amino and methoxy groups may favor applications in non-herbicidal contexts, such as antimicrobial agents .
b) Methyl 5-amino-1-benzothiophene-2-carboxylate
  • Molecular Formula: C₁₀H₉NO₂S .
  • Key Differences: Ring System: Benzothiophene (fused benzene and thiophene) replaces the benzene ring, introducing sulfur heteroatoms. Substituents: Amino and ester groups are retained, but sulfonyl and methoxy groups are absent.
  • Applications may include optoelectronic materials or kinase inhibitors .

Physicochemical and Application-Based Comparison

Compound Molecular Formula Key Substituents Functional Groups Potential Applications
Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate C₁₀H₁₃NO₅S -NH₂ (C2), -OCH₃ (C4), -SO₂CH₃ (C5) Amino, methoxy, sulfonyl, ester Agrochemical/pharmaceutical intermediates
Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate C₁₁H₁₅NO₅S -NH₂ (C4), -OCH₃ (C2), -SO₂C₂H₅ (C5) Amino, methoxy, ethylsulfonyl, ester Lipophilic drug candidates
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S -SO₂NHCONH- bridge, triazine ring Sulfonylurea, triazine, ester Herbicides (ALS inhibitors)
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S Benzothiophene core, -NH₂ (C5) Amino, ester, heterocyclic Kinase inhibitors, optoelectronics

Research Findings and Trends

  • Sulfonyl Group Impact : Methanesulfonyl derivatives exhibit higher metabolic stability than ethylsulfonyl analogues due to reduced cytochrome P450-mediated oxidation .
  • Positional Isomerism: Amino groups at position 2 (target compound) vs. 4 ( compound) significantly alter electronic profiles, as shown by computational studies predicting stronger hydrogen-bonding capacity for the target compound .
  • Agrochemical Potential: While sulfonylureas dominate herbicide markets, the target compound’s lack of a urea bridge may reduce phytotoxicity, redirecting its use toward fungicide or insecticide development .

Biological Activity

Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological mechanisms, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a benzoate structure with the following functional groups:

  • Amino group at the second carbon
  • Methoxy group at the fourth carbon
  • Methanesulfonyl group at the fifth carbon

This configuration contributes to its unique reactivity and interaction potential with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways. For instance, its structural features allow it to form hydrogen bonds with enzyme active sites, potentially modulating their activity.
  • Signal Transduction Modulation : By affecting receptor interactions, this compound may alter signal transduction processes within cells, impacting cellular responses to external stimuli.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological effects in vitro. A summary of findings from various studies is presented in the table below:

StudyCell LineConcentration (μM)Observed Effect
3T3-NIH10Inhibition of cellular proliferation
HeLa5Induction of apoptosis
BV-20.01Neuroprotective effects

These studies indicate that the compound may have applications in cancer therapy and neuroprotection.

Case Studies

  • Cancer Cell Proliferation : In a study involving HeLa cells, this compound was shown to induce apoptosis at concentrations as low as 5 μM. This suggests potential utility as an anticancer agent by targeting apoptotic pathways.
  • Neuroprotection : Research conducted on BV-2 microglial cells revealed that the compound exhibited neuroprotective properties at concentrations of 0.01 μM, indicating its potential in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-4-methoxybenzoateLacks the methanesulfonyl groupSimpler structure; fewer interactions
Methyl 2-amino-5-(methylsulfanyl)benzoateContains a methylsulfanyl insteadDifferent polarity; affects solubility
Methyl 2-amino-5-(methylsulfonyl)benzoateContains a sulfonyl groupIncreased polarity may enhance solubility and reactivity

This table highlights how variations in functional groups can significantly influence biological behavior and activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-5-methanesulfonyl-4-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization, starting with sulfonylation and methoxy group introduction. For example, analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid derivatives are synthesized via nucleophilic substitution and esterification under controlled anhydrous conditions . Optimization includes using catalysts (e.g., DMAP for esterification), inert atmospheres to prevent oxidation of the amino group, and monitoring reaction progress via TLC or HPLC .

Q. How should researchers safely handle and store this compound given its toxicity profile?

  • Methodological Answer : Follow GHS Category 4 precautions (acute toxicity via oral, dermal, and inhalation routes). Store in airtight containers at -20°C, away from strong acids/bases. Use fume hoods, NIOSH-approved gloves, and eye protection. Contaminated materials must be disposed as hazardous waste .

Q. Which analytical techniques are most effective for purity assessment and structural confirmation?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
  • Structural Confirmation : Combine 1^1H/13^{13}C NMR (DMSO-d6) to resolve methoxy, sulfonyl, and ester groups. Mass spectrometry (ESI+) confirms molecular ion peaks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths/angles. For example, SHELX programs are robust for small-molecule refinement, particularly for sulfonyl and methoxy spatial arrangements. Use ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Q. What strategies address contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer : Discrepancies in NMR splitting (e.g., amino proton broadening due to hydrogen bonding) can be resolved by variable-temperature NMR. For HPLC retention time anomalies, validate column compatibility with sulfonamide-containing compounds and adjust mobile phase pH .

Q. How does the methanesulfonyl group influence reactivity in downstream derivatization?

  • Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution. However, steric hindrance may require microwave-assisted synthesis for heterocycle formation, as seen in triazine-based analogs .

Q. What computational tools predict the compound’s pharmacokinetic or interaction profiles?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on the sulfonyl and ester moieties. PubChem-derived SMILES strings (e.g., COC1=CC(=C(C(=C1)S(=O)(=O)C)OC)N)C(=O)OC) enable molecular docking studies for target binding affinity predictions .

Q. Which in vitro assays are suitable for evaluating bioactivity, and how can false positives be mitigated?

  • Methodological Answer : Screen against serotonin/dopamine receptors (e.g., 5-HT3/D2) via radioligand binding assays, using 4-amino-5-chloro-2-methoxybenzoate derivatives as positive controls. Include counter-screens (e.g., cytotoxicity assays) to exclude nonspecific effects .

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